molecular formula C20H19BrN2O5 B1449991 Fmoc-Dap(bromoacetyl)-OH CAS No. 1448613-98-6

Fmoc-Dap(bromoacetyl)-OH

Cat. No. B1449991
CAS RN: 1448613-98-6
M. Wt: 447.3 g/mol
InChI Key: VZUGXNHUTRFKJJ-UHFFFAOYSA-N
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Description

“Fmoc-Dap(bromoacetyl)-OH” is a derivative of Fmoc-Dap, which is a type of Fmoc amino acid . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-Dap derivatives involves the reactivity of commercially available Fmoc amino acids . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed .


Molecular Structure Analysis

The molecular structure of “this compound” includes an Fmoc group, a Dap (diaminopropionic acid) group, and a bromoacetyl group . The empirical formula is C33H28N2O6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the reactivity of commercially available Fmoc amino acids . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules .


Physical And Chemical Properties Analysis

“this compound” is a crystalline solid with a molecular weight of 548.59 .

Scientific Research Applications

1. Synthesis of Orthogonally Protected Amino Acids Fmoc-Dap(bromoacetyl)-OH is utilized in the synthesis of orthogonally protected amino acids. A study by Rao et al. (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu. This process is crucial for preparing amino acids with specific protecting groups that are stable under certain chemical conditions (Rao, Tantry, & Babu, 2006).

2. Solid-Phase Peptide Synthesis In the field of solid-phase peptide synthesis (SPPS), this compound is an important reagent. For example, Lam et al. (2022) found that Fmoc-Dap(Mtt)-OH, a related compound, showed poor coupling efficiency in SPPS, highlighting the importance of selecting appropriate Fmoc-protected amino acids for efficient peptide synthesis (Lam, Wu, & Wong, 2022).

3. Synthesis of Diverse Molecules The compound plays a role in synthesizing diverse molecules. Krchňák & Weichsel (1997) used secondary diamines and Fmoc-protected amino alcohols, including this compound, for the synthesis of perhydro-1,4-diazepine-2,5-diones, a type of organic compound (Krchňák & Weichsel, 1997).

4. Creation of Bioinspired Materials Tao et al. (2016) explored the use of Fmoc-modified amino acids and peptides, including this compound, in creating functional materials. These compounds show potential in applications like cell cultivation, drug delivery, and therapeutic properties due to their self-assembly features (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

5. Antibacterial Composite Materials Schnaider et al. (2019) discussed the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, a compound related to this compound. This research suggests potential in developing biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).

6. Supramolecular Hydrogels Croitoriu et al. (2021) investigated the use of Fmoc-functionalized amino acids in creating supramolecular hydrogels. These gels, incorporating structures like this compound, have applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Future Directions

The future directions of “Fmoc-Dap(bromoacetyl)-OH” could involve its use in the synthesis of peptides for various applications. For example, peptide-based hydrogels are gaining attention for potential biomedical applications . Additionally, greener solvents in solid-phase peptide synthesis (SPPS) have been proposed, which could reduce the environmental impact and improve human health .

Mechanism of Action

Target of Action

Fmoc-Dap(bromoacetyl)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of peptides. The compound’s aromaticity and hydrophobicity promote the association of building blocks, leading to the formation of unique and tunable morphologies of different functionalities . This provides a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The compound’s ability to form hydrogels suggests potential biomedical applications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides. This results in the formation of hydrogels, which have important applications in biomedicine . Additionally, the compound can induce the formation of a new polymorphic form of FmocF after transitioning to a hydrogel .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH and buffer ions play a key role in the self-assembly of FmocF to gel formation . Furthermore, physical and thermal stimuli can be used for solubilizing FmocF above the critical concentration to induce gel formation .

properties

IUPAC Name

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGXNHUTRFKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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